1-Bromo-2-Chlorotetrafluoroethane
Overview
Description
1-Bromo-2-Chlorotetrafluoroethane is a halogenated hydrocarbon with the molecular formula C₂BrClF₄. It is a colorless liquid at room temperature and is known for its high density and low boiling point. This compound is used in various industrial applications due to its unique chemical properties.
Scientific Research Applications
1-Bromo-2-Chlorotetrafluoroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: It is used in studies involving the interaction of halogenated hydrocarbons with biological systems.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those involving fluorinated organic molecules.
Industry: It is used as a solvent and as an intermediate in the production of other chemicals.
Safety and Hazards
1-Bromo-2-Chlorotetrafluoroethane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Mechanism of Action
Target of Action
It’s structurally similar to halothane, a general inhalation anesthetic, which targets multiple ion channels, ultimately depressing nerve conduction, breathing, and cardiac contractility .
Mode of Action
Based on its structural similarity to halothane, it might interact with its targets, leading to a decrease in the extent of gap junction mediated cell-cell coupling and altering the activity of the channels that underlie the action potential .
Result of Action
It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-Chlorotetrafluoroethane. It’s recommended to use this compound only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
1-Bromo-2-Chlorotetrafluoroethane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates that may bind covalently to proteins, potentially leading to enzyme inhibition or activation . Additionally, this compound can interact with glutathione S-transferases, which are involved in the detoxification of reactive intermediates by conjugation with glutathione .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress, which in turn can activate signaling pathways such as the MAPK and NF-κB pathways . These pathways are involved in the regulation of gene expression related to inflammation and apoptosis. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation and changes in gene expression . For example, the formation of adducts with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, while interactions with transcription factors can lead to altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent oxidative stress and chronic inflammation, which can affect cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression . At higher doses, it can lead to significant toxicity, including liver and kidney damage, respiratory distress, and neurological effects . Threshold effects have been observed, with toxic effects becoming more pronounced at doses above a certain threshold .
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation by cytochrome P450 enzymes and conjugation with glutathione . The metabolism of the compound can lead to the formation of reactive intermediates that can bind to cellular macromolecules, affecting their function . Additionally, the compound can influence metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by its solubility in lipids and its ability to cross cell membranes .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization can affect its activity and function, as it may interact with specific enzymes and proteins within these compartments . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its subcellular distribution and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-Chlorotetrafluoroethane can be synthesized through the halogenation of tetrafluoroethylene. The reaction involves the addition of bromine and chlorine to tetrafluoroethylene under controlled conditions. The reaction is typically carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation reactors where tetrafluoroethylene is exposed to bromine and chlorine gases. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-Chlorotetrafluoroethane primarily undergoes substitution reactions due to the presence of halogen atoms. These reactions include nucleophilic substitution and electrophilic substitution.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of a halogen atom with a nucleophile such as hydroxide ion (OH⁻) or ammonia (NH₃). The reaction is typically carried out in a polar solvent like water or ethanol.
Electrophilic Substitution: This reaction involves the replacement of a halogen atom with an electrophile such as a nitronium ion (NO₂⁺). The reaction is usually carried out in the presence of a strong acid like sulfuric acid.
Major Products Formed:
Nucleophilic Substitution: The major products include 1-Hydroxy-2-Chlorotetrafluoroethane and 1-Amino-2-Chlorotetrafluoroethane.
Electrophilic Substitution: The major products include 1-Nitro-2-Chlorotetrafluoroethane.
Comparison with Similar Compounds
- 1-Bromo-1,1,2,2-Tetrafluoroethane
- 1-Chloro-1,1,2,2-Tetrafluoroethane
- 1-Bromo-1,1-Difluoroethane
- 1-Chloro-1,1-Difluoroethane
Comparison: 1-Bromo-2-Chlorotetrafluoroethane is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for a wider range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
1-bromo-2-chloro-1,1,2,2-tetrafluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrClF4/c3-1(5,6)2(4,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIPFAJOOHZHIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188880 | |
Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-53-0 | |
Record name | 1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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